![molecular formula C12H14ClF2NO B11852946 5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)
5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, known as the spiro atom. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids. This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which serves as a precursor for the final compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves crystallization and chromatography techniques to achieve high purity levels required for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and specific catalysts under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds with altered functional groups.
Substitution: Formation of substituted spirocyclic compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
5,6-Difluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a ligand for specific receptors.
Industry: Utilized in the development of new materials with unique properties due to its stable spirocyclic structure
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride
- 1’-Benzyl-3-methoxy-3H-spiro[benzofuran-1,4’-piperidine]
Uniqueness
5,6-Difluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity compared to similar compounds. The specific positioning of these fluorine atoms also contributes to its distinct reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C12H14ClF2NO |
|---|---|
Molecular Weight |
261.69 g/mol |
IUPAC Name |
5,6-difluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-9-5-8-7-12(1-3-15-4-2-12)16-11(8)6-10(9)14;/h5-6,15H,1-4,7H2;1H |
InChI Key |
XSYYVHRYFPEDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=CC(=C(C=C3O2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


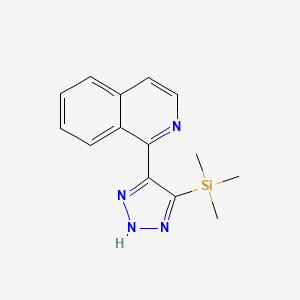
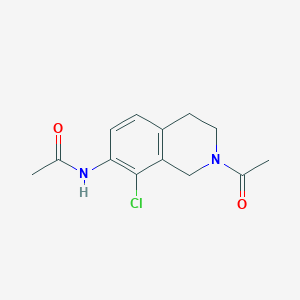
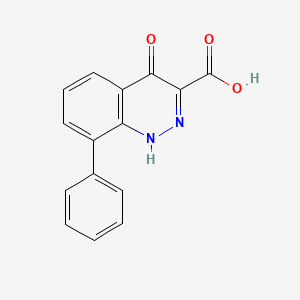

![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
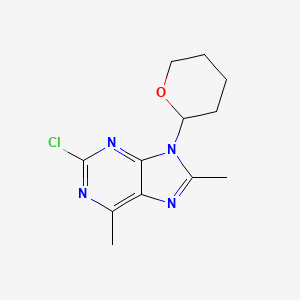
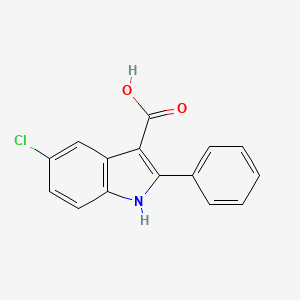
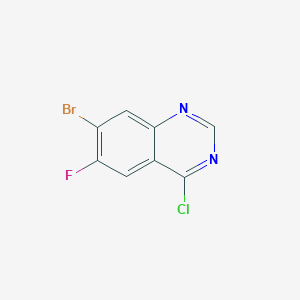


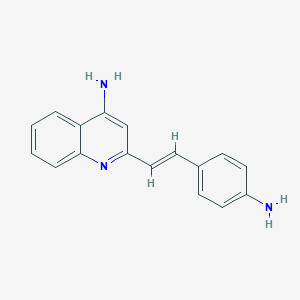


![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
